molecular formula C11H4F17IO B7806095 (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol

(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol

Cat. No.: B7806095
M. Wt: 602.03 g/mol
InChI Key: SXRMLCYYQWTVLG-HNQUOIGGSA-N
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Description

(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol is a fluorinated organic compound with the molecular formula C₁₁H₄F₁₇IO and a molecular weight of 602.03 g/mol . This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is primarily used in research settings due to its specialized nature.

Preparation Methods

The synthesis of (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol typically involves the iodination of a perfluorinated precursor. One common method includes the reaction of a perfluoroundec-2-en-1-ol with iodine in the presence of a suitable catalyst under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications.

Chemical Reactions Analysis

(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The iodine atom can be reduced to a less reactive form, altering the compound’s reactivity profile.

Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which (E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol exerts its effects is largely dependent on its chemical reactivity. The presence of both iodine and fluorine atoms allows for selective reactions with various molecular targets. The iodine atom can participate in substitution reactions, while the fluorine atoms can influence the compound’s overall reactivity and stability. The specific pathways involved depend on the context of its use in research or application .

Comparison with Similar Compounds

(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol can be compared with other fluorinated iodides, such as:

    1H,1H,3H-2-Iodoperfluorodec-2-en-1-ol: Similar structure but with one fewer carbon atom, leading to slightly different reactivity and properties.

    1H,1H,3H-2-Iodoperfluorododec-2-en-1-ol: Similar structure but with one additional carbon atom, affecting its physical and chemical properties.

    1H,1H,3H-2-Iodoperfluorooct-2-en-1-ol: Shorter carbon chain, resulting in different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific carbon chain length and the combination of iodine and fluorine atoms, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundec-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F17IO/c12-4(13,1-3(29)2-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1,30H,2H2/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRMLCYYQWTVLG-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C\C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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